Methyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a furan ring, a thiazolo[3,2-a]pyrimidine core, and various substituents such as dichlorophenyl, methylthio, and carboxylate groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of Methyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, including the formation of the furan ring, the thiazolo[3,2-a]pyrimidine core, and the introduction of various substituents. One common synthetic route involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the thiazolo[3,2-a]pyrimidine core: This step typically involves the condensation of a thioamide with a suitable aldehyde or ketone, followed by cyclization.
Introduction of substituents: The dichlorophenyl, methylthio, and carboxylate groups are introduced through various substitution reactions, often using reagents such as halides, thiols, and carboxylic acids.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Methyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halides, thiols, and amines.
Cyclization: The compound can participate in cyclization reactions to form new ring structures, often under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Scientific Research Applications
Methyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its antimicrobial activity may involve inhibition of bacterial enzymes, while its anticancer activity may involve disruption of cell signaling pathways.
Comparison with Similar Compounds
Methyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Furan derivatives: These compounds share the furan ring structure and may exhibit similar biological activities.
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the thiazolo[3,2-a]pyrimidine core and may have similar chemical properties and reactivity.
Dichlorophenyl compounds: These compounds contain the dichlorophenyl group and may have similar pharmacological properties.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
Methyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of furan derivatives with thiazolo-pyrimidine frameworks. The detailed synthetic route often includes the following steps:
- Formation of Furan Derivative : Synthesis of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde.
- Condensation Reaction : The furan derivative is then reacted with appropriate thiazolo-pyrimidine precursors under acidic or basic conditions to yield the target compound.
- Purification : The product is purified through recrystallization or chromatography techniques.
Antimicrobial Properties
Research indicates that compounds containing furan and thiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Studies have suggested that furan derivatives possess anticancer properties. For example, certain thiazole-containing compounds have been reported to inhibit cell proliferation in cancer cell lines . The specific compound under discussion may exhibit similar properties due to its structural components.
Case Studies
- Antibacterial Activity : A study demonstrated that a related furan derivative exhibited broad-spectrum antibacterial activity against multiple strains, outperforming traditional antibiotics .
- Antitumor Activity : In vitro assays indicated that compounds with a similar structure inhibited topoisomerase I, an enzyme crucial for DNA replication in cancer cells .
- Cytotoxicity : The compound's cytotoxic effects were evaluated using various cancer cell lines, showing promising results in reducing cell viability at low micromolar concentrations .
Data Table
Below is a summary of biological activities associated with similar compounds:
Properties
CAS No. |
611195-35-8 |
---|---|
Molecular Formula |
C27H20Cl2N2O4S2 |
Molecular Weight |
571.5 g/mol |
IUPAC Name |
methyl (2E)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H20Cl2N2O4S2/c1-14-23(26(33)34-2)24(15-4-8-18(36-3)9-5-15)31-25(32)22(37-27(31)30-14)13-17-7-11-21(35-17)19-12-16(28)6-10-20(19)29/h4-13,24H,1-3H3/b22-13+ |
InChI Key |
QKBYMWMMTFYFRO-LPYMAVHISA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/SC2=N1)C5=CC=C(C=C5)SC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC2=N1)C5=CC=C(C=C5)SC)C(=O)OC |
Origin of Product |
United States |
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